molecular formula C12H16INO2 B14838053 2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine

2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine

Katalognummer: B14838053
Molekulargewicht: 333.16 g/mol
InChI-Schlüssel: JYLWMXMSFQTPRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . It is primarily used in research and development, particularly in the field of organic chemistry. This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Metal Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Wissenschaftliche Forschungsanwendungen

2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine involves its interaction with various molecular targets and pathways. The specific effects depend on the functional groups and the overall structure of the compound. For example, the iodine atom can participate in halogen bonding, while the tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications, particularly in the synthesis of complex organic molecules .

Eigenschaften

Molekularformel

C12H16INO2

Molekulargewicht

333.16 g/mol

IUPAC-Name

5-cyclopropyloxy-4-iodo-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16INO2/c1-12(2,3)16-11-6-9(13)10(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

JYLWMXMSFQTPRB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=NC=C(C(=C1)I)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.